molecular formula C10H11NO4S B15158982 Methyl 2-acetamido-5-acetylthiophene-3-carboxylate

Methyl 2-acetamido-5-acetylthiophene-3-carboxylate

Cat. No.: B15158982
M. Wt: 241.27 g/mol
InChI Key: POSMRXHAPVQGOU-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-acetylthiophene-3-carboxylate is an organic compound with the molecular formula C10H11NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-5-acetylthiophene-3-carboxylate typically involves the acylation of thiophene derivatives. One common method is the reaction of 2-acetamido-5-acetylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-acetylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-acetamido-5-acetylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-5-acetylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-5-acetylthiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both acetamido and acetyl groups on the thiophene ring enhances its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-acetamido-5-acetylthiophene-3-carboxylate

InChI

InChI=1S/C10H11NO4S/c1-5(12)8-4-7(10(14)15-3)9(16-8)11-6(2)13/h4H,1-3H3,(H,11,13)

InChI Key

POSMRXHAPVQGOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)NC(=O)C)C(=O)OC

Origin of Product

United States

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